molecular formula C7H3KN4O3 B1430126 Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate CAS No. 1351615-33-2

Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1430126
CAS No.: 1351615-33-2
M. Wt: 230.22 g/mol
InChI Key: GEPMPCQFMIRBAK-UHFFFAOYSA-M
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Description

Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the molecular formula C7H4N4O3K It is a potassium salt of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue from a suitable solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-(2-pyrazinyl)-1,2,4-oxadiazole-5-carboxylate
  • 3-(2-Pyrazinyl)-1,2,4-oxadiazole-5-carboxylic acid
  • 3-(2-Pyrazinyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific potassium salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

potassium;3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O3.K/c12-7(13)6-10-5(11-14-6)4-3-8-1-2-9-4;/h1-3H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPMPCQFMIRBAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=N2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3KN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351615-33-2
Record name potassium 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate
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Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate
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Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate
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Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 5
Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 6
Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate

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